molecular formula C23H17FN2O4 B2745823 (E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate CAS No. 327062-89-5

(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2745823
CAS No.: 327062-89-5
M. Wt: 404.397
InChI Key: NEOAIYHLHLHGFH-DTQAZKPQSA-N
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Description

This compound is an α-cyanoacrylamide derivative featuring a benzoate ester backbone, a fluorophenyl-substituted furan ring, and a cyanoacrylamide linker.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-2-29-23(28)19-5-3-4-6-20(19)26-22(27)16(14-25)13-18-11-12-21(30-18)15-7-9-17(24)10-8-15/h3-13H,2H2,1H3,(H,26,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOAIYHLHLHGFH-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate is a synthetic organic compound characterized by its unique structural features, including a cyano group, a furan moiety, and a fluorophenyl group. This compound is part of the cyanoacrylate family and has garnered attention for its potential biological applications, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Nameethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate
Molecular FormulaC16H12FNO3
CAS Number304896-33-1
Molecular Weight283.27 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde, often facilitated by a base such as piperidine in an organic solvent like ethanol or methanol under reflux conditions. The product can be purified through recrystallization or column chromatography .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of ethyl cyanoacrylate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group is believed to enhance the compound's interaction with microbial enzymes, leading to inhibition of growth.

Cytotoxicity and Anticancer Potential

Studies exploring the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. For example, compounds featuring similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) . The fluorinated aromatic ring may contribute to increased lipophilicity, facilitating cell membrane penetration and enhancing bioactivity.

The proposed mechanism of action for this compound involves:

  • Electrophilic Interaction : The highly electrophilic cyano group can react with nucleophiles in biological systems, potentially leading to the formation of stable adducts.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions essential for microbial survival and cancer cell proliferation.
  • Oxidative Stress Induction : By generating ROS, the compound may trigger oxidative stress responses in target cells, leading to cell death.

Case Studies

  • Antimicrobial Activity Study : A series of experiments were conducted using various concentrations of this compound against Bacillus subtilis and Escherichia coli. Results indicated that at concentrations above 100 µg/mL, significant inhibition was observed, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications (e.g., heterocyclic rings, substituents) and biological activities. Below is a detailed analysis:

Substituent Variations on the Aromatic/Furan Systems
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Findings Reference
Target Compound 4-Fluorophenyl on furan; benzoate ester C₂₄H₁₈FN₂O₄ 417.42 Structural basis for electronic modulation; potential bioactivity inferred from analogs. N/A
(E)-2-Cyano-3-(5-(3,4-Dichlorophenyl)Furan-2-yl)-N-Phenethylacrylamide 3,4-Dichlorophenyl on furan; phenethylamide C₂₂H₁₆Cl₂N₂O₂ 411.28 Dengue/Zika NS2B/NS3 protease inhibition (IC₅₀: 2.1 µM for Dengue).
Ethyl 2-(2-Cyano-3-(4-Nitrophenyl)Acrylamido)-4,5-DimethylThiophene-3-Carboxylate 4-Nitrophenyl; thiophene core C₂₀H₁₉N₃O₅S 413.45 Moderate antioxidant activity (DPPH IC₅₀: 58 µM); anti-inflammatory (62% edema inhibition).
N-(5-(2-Cyano-3-(Thiophen-2-yl)Acrylamido)-1,3,4-Thiadiazol-2-yl)Benzamide Thiophene substituent; thiadiazole core C₁₅H₁₁N₅O₂S₂ 361.42 Pro-apoptotic activity in cancer cells (IC₅₀: 12 µM).

Key Observations :

  • Halogen Effects : The fluorophenyl group in the target compound likely enhances metabolic stability compared to dichlorophenyl analogs (e.g., ), though chlorinated derivatives show stronger protease inhibition .
  • Heterocyclic Core : Replacing furan with thiophene () or thiadiazole () alters electronic density, affecting binding to biological targets (e.g., IC₅₀ differences in anticancer activity).
Backbone Modifications: Ester vs. Amide Linkages
Compound Name Backbone Structure Solubility (LogP) Bioactivity Context
Target Compound Benzoate ester Predicted LogP: 3.8* Ester groups improve membrane permeability but may reduce metabolic stability.
Methyl (E)-3-(4-(1-Benzamido-2-Ethoxy-2-Oxoethyl)Phenyl)Acrylate Benzamido-ester hybrid LogP: 4.2 Used in polymer synthesis; no direct bioactivity reported.
Ethyl 4-(5-(3-MethylIsoxazol-5-ylAmino)Pentylthio)Benzoate (I-6501) Thioether-linked ester LogP: 3.5 Anticancer candidate (cell cycle arrest at G1 phase).

Key Observations :

  • The target compound’s ester linkage may offer better bioavailability than amide-dominated analogs (e.g., ) but could be susceptible to hydrolysis in vivo.

Research Implications and Gaps

  • Activity Data : The target compound lacks explicit bioactivity data in the provided evidence. Prioritize assays (e.g., protease inhibition, cytotoxicity) based on analogs’ profiles.
  • Synthetic Feasibility: and highlight scalable routes for cyanoacrylamide derivatives, suggesting the target compound can be synthesized via similar methods (e.g., Knoevenagel condensation).

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